MIC Reduction: GW779439X's Potentiation of Oxacillin Against MRSA
GW779439X significantly potentiates the activity of the β-lactam antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA). A key study demonstrated that the addition of GW779439X increased the susceptibility of MRSA strains to oxacillin by up to 512-fold, effectively reversing the resistant phenotype and crossing the clinical breakpoint from resistant to sensitive [1][2]. In contrast, without GW779439X, the comparator strains exhibited high MIC values characteristic of resistance.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) Fold Reduction of Oxacillin |
|---|---|
| Target Compound Data | Up to 512-fold reduction in MIC |
| Comparator Or Baseline | MRSA strains treated with oxacillin alone (baseline MIC for oxacillin against MRSA is typically >4 µg/mL, defining resistance) |
| Quantified Difference | Up to 512-fold sensitization, reclassifying the strain as susceptible. |
| Conditions | In vitro susceptibility testing against multiple MRSA and MSSA isolates. The potentiation was strongest in PBP2a-containing (MRSA) strains [1]. |
Why This Matters
This quantitative MIC reduction demonstrates GW779439X's direct utility in antibiotic adjuvant research, enabling studies that restore the clinical efficacy of legacy β-lactams against pan-resistant MRSA, a capability not shared by its parent CDK inhibitor scaffold or other common tool compounds.
- [1] Schaenzer, A. J., et al. (2018). GW779439X and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus. ACS Infectious Diseases, 4(10), 1508–1518. View Source
- [2] Ropponen, H.-K., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Antibiotics, 12(9), 1418. View Source
